tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate is a synthetic organic compound that features an azetidine ring substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions, which may involve the use of carbenoid intermediates and subsequent ring-opening and cyclization steps.
Final Coupling: The imidazole and azetidine moieties are coupled together using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the azetidine ring or the imidazole moiety, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the azetidine ring could lead to ring-opened amines.
Scientific Research Applications
Tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule . The azetidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1-methylimidazole and 2-ethylimidazole share the imidazole core but differ in their substituents.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid have similar ring structures but different functional groups.
Uniqueness
Tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate is unique due to the combination of the imidazole and azetidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl 3-[(2-methylimidazol-1-yl)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-14-5-6-15(10)7-11-8-16(9-11)12(17)18-13(2,3)4/h5-6,11H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJSMWKHTNKDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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